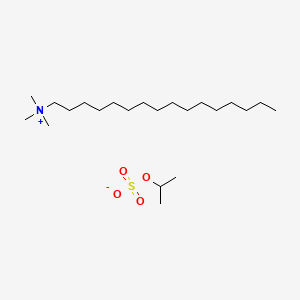
Hexadecyltrimethylammonium isopropyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyltrimethylammonium isopropyl sulfate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly valuable in the fields of chemistry, biology, and medicine for its role in facilitating reactions and processes that involve complex molecular interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecyltrimethylammonium isopropyl sulfate can be synthesized through a quaternization reaction involving hexadecylamine and trimethylamine, followed by the addition of isopropyl sulfate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The process involves the following steps:
Quaternization: Hexadecylamine reacts with trimethylamine in the presence of a suitable solvent, such as ethanol, to form hexadecyltrimethylammonium bromide.
Sulfonation: The hexadecyltrimethylammonium bromide is then treated with isopropyl sulfate to replace the bromide ion with the isopropyl sulfate ion, resulting in the formation of hexadecyltrimethylammonium isopropyl sulfate.
Industrial Production Methods
In industrial settings, the production of hexadecyltrimethylammonium isopropyl sulfate involves large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyltrimethylammonium isopropyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The most notable reactions involve substitution, where the isopropyl sulfate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles, such as hydroxide ions or other anions, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Hexadecyltrimethylammonium isopropyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: This compound is employed in cell lysis protocols to extract DNA and proteins from biological samples.
Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of hexadecyltrimethylammonium isopropyl sulfate involves its ability to interact with both hydrophilic and hydrophobic molecules. This dual interaction capability allows it to disrupt cell membranes, solubilize hydrophobic compounds, and facilitate the formation of micelles. The molecular targets include lipid bilayers in cell membranes and hydrophobic regions of proteins and other macromolecules.
Comparación Con Compuestos Similares
Hexadecyltrimethylammonium isopropyl sulfate is similar to other quaternary ammonium compounds, such as:
Cetrimonium bromide: Used as an antiseptic and in DNA extraction protocols.
Cetrimonium chloride: Commonly found in hair conditioners and other personal care products.
Hexadecyltrimethylammonium bromide: Used in the synthesis of nanoparticles and as a surfactant in various applications.
Uniqueness
What sets hexadecyltrimethylammonium isopropyl sulfate apart is its specific combination of the hexadecyltrimethylammonium cation with the isopropyl sulfate anion, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
Propiedades
Número CAS |
78480-17-8 |
|---|---|
Fórmula molecular |
C22H49NO4S |
Peso molecular |
423.7 g/mol |
Nombre IUPAC |
hexadecyl(trimethyl)azanium;propan-2-yl sulfate |
InChI |
InChI=1S/C19H42N.C3H8O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-3(2)7-8(4,5)6/h5-19H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |
Clave InChI |
TYZDCXVTANEDCG-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



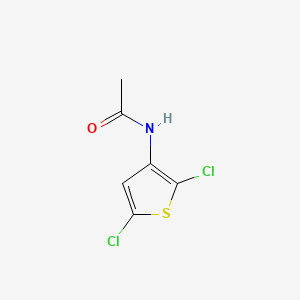
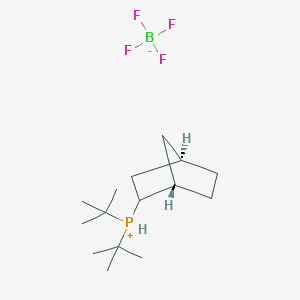
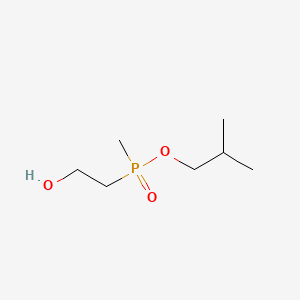

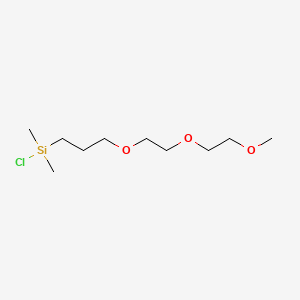
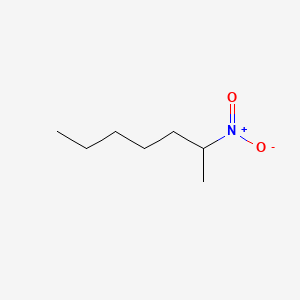

![N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide](/img/structure/B13765116.png)
![7,12-Dipropylbenzo[a]anthracene](/img/structure/B13765126.png)
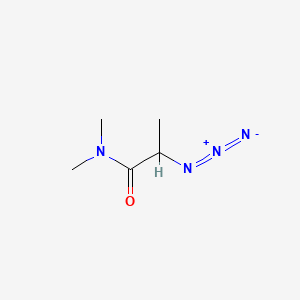
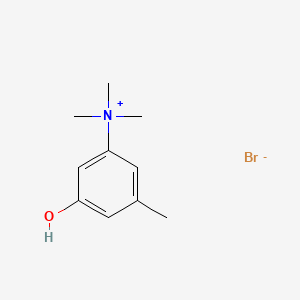

![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
